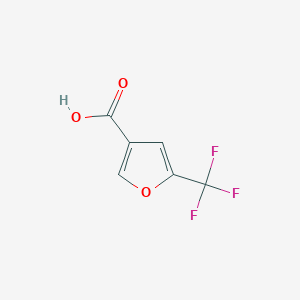

5-(trifluoromethyl)furan-3-carboxylic Acid

Description

Properties

IUPAC Name |

5-(trifluoromethyl)furan-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O3/c7-6(8,9)4-1-3(2-12-4)5(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHMGMAVOGKKMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56286-81-8 | |

| Record name | 5-(trifluoromethyl)furan-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reactivity and Complex Functionalization of 5 Trifluoromethyl Furan 3 Carboxylic Acid

Transformations Centered on the Carboxylic Acid Moiety

The carboxylic acid group at the C3 position is a primary site for a variety of derivatization reactions, allowing for the synthesis of a wide array of functionalized molecules.

Controlled Esterification and Amidation Reactions for Derivatization

The conversion of 5-(trifluoromethyl)furan-3-carboxylic acid into its corresponding esters and amides is a fundamental strategy for derivatization. These reactions are crucial for modulating the compound's physicochemical properties and for creating building blocks for more complex molecular architectures.

Esterification: Standard procedures such as the Fischer-Speier esterification can be employed, involving the reaction of the carboxylic acid with an alcohol under acidic catalysis. This reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction toward the ester product. The process begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon, followed by a series of proton transfer steps and the elimination of water to yield the final ester.

Amidation: The synthesis of amides from this compound generally requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine. A variety of coupling agents can be used for this purpose, such as carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents. These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by a primary or secondary amine to form the stable amide bond. This method is highly efficient and allows for the formation of amides under mild conditions. Strategies for synthesizing N-trifluoromethyl amides from carboxylic acid derivatives have also been developed, highlighting the broad scope of possible modifications.

The table below illustrates potential derivatization reactions starting from this compound.

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Ethanol | H₂SO₄ (cat.), Heat | Ethyl 5-(trifluoromethyl)furan-3-carboxylate |

| This compound | Benzylamine | EDC, HOBt, DMF | N-benzyl-5-(trifluoromethyl)furan-3-carboxamide |

| This compound | Propan-2-ol | H₂SO₄ (cat.), Heat | Isopropyl 5-(trifluoromethyl)furan-3-carboxylate |

| This compound | Aniline | HATU, DIPEA, CH₂Cl₂ | N-phenyl-5-(trifluoromethyl)furan-3-carboxamide |

Conversion to Acyl Halides and Subsequent Nucleophilic Cascade Reactions

The conversion of the carboxylic acid to a more reactive acyl halide, typically an acyl chloride or fluoride (B91410), opens up a vast range of subsequent transformations. Acyl halides are highly electrophilic intermediates that react with a wide variety of nucleophiles.

Acyl Halide Formation: this compound can be converted to its corresponding acyl chloride using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The synthesis of acyl fluorides can be achieved through deoxygenative fluorination of the carboxylic acid using various modern fluorinating reagents. Acyl fluorides are often favored in synthesis due to their unique balance of stability and reactivity, being more stable to moisture than other acyl halides while still being effective acylating agents.

Subsequent Reactions: Once formed, 5-(trifluoromethyl)furan-3-acyl halide can react with a plethora of nucleophiles. For instance, reaction with alcohols and amines yields esters and amides, often under milder conditions and in higher yields than direct coupling methods. Nucleophilic fluorination can also be achieved catalytically to convert acyl chlorides to acyl fluorides. Furthermore, these acyl halides can participate in Friedel-Crafts acylation reactions or react with organometallic reagents. An interesting, though potentially complex, reaction involves nucleophilic trifluoromethylation, where reagents can add a second CF₃ group to the molecule. For example, the reaction of an acyl chloride with a trifluoromethyl anion source can lead to a double addition, ultimately forming a bis-trifluoromethyl-substituted alcohol after workup.

The following table outlines representative reactions involving the acyl halide intermediate.

| Starting Material | Reagent(s) | Intermediate | Nucleophile | Final Product |

| This compound | (COCl)₂, cat. DMF | 5-(trifluoromethyl)furan-3-carbonyl chloride | Methanol | Methyl 5-(trifluoromethyl)furan-3-carboxylate |

| This compound | SOCl₂ | 5-(trifluoromethyl)furan-3-carbonyl chloride | Ammonia | 5-(trifluoromethyl)furan-3-carboxamide |

| This compound | Deoxyfluorinating agent | 5-(trifluoromethyl)furan-3-carbonyl fluoride | Benzene (B151609), AlCl₃ | (5-(trifluoromethyl)furan-3-yl)(phenyl)methanone |

| This compound | (COCl)₂, cat. DMF | 5-(trifluoromethyl)furan-3-carbonyl chloride | CF₃I/ |

Reactivity Profiles of the Furan (B31954) Ring System

Diels-Alder and Other Cycloaddition Reactions of Furan Systems

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool in organic synthesis for the construction of cyclic systems. researchgate.net Furan and its derivatives can act as dienes in these reactions, leading to the formation of 7-oxabicyclo[2.2.1]heptene adducts. However, the aromatic character of the furan ring leads to a lower reactivity compared to non-aromatic dienes, and the reactions are often reversible. nih.govrsc.org The reactivity of the furan ring in Diels-Alder reactions is highly sensitive to the electronic nature of its substituents.

Furans with electron-donating groups are generally more reactive as dienes in normal-electron-demand Diels-Alder reactions. Conversely, the presence of electron-withdrawing groups on the furan ring, such as the carboxylic acid and trifluoromethyl groups found in this compound, is expected to significantly decrease its reactivity. nih.govmdpi.com These groups lower the energy of the highest occupied molecular orbital (HOMO) of the furan, reducing the orbital interaction with the lowest unoccupied molecular orbital (LUMO) of a typical dienophile. nih.gov

Computational studies have confirmed that electron-withdrawing groups diminish the reactivity of furans in Diels-Alder reactions. rsc.org Specifically, furoic acids (furans bearing a carboxylic acid group) are considered electron-poor and have been largely underexplored in this context. nih.gov However, recent research has shown that even these "atypical" dienes can participate in Diels-Alder reactions, particularly with highly reactive dienophiles like maleimides. nih.govrsc.org It has been demonstrated that converting 2-furoic acids to their carboxylate salts in aqueous media can enhance their reactivity, enabling cycloadditions under mild conditions. nih.govrsc.org

For this compound, the combined deactivating effect of a carboxylic acid at the 3-position and a potent trifluoromethyl group at the 5-position would render it a highly unreactive diene. While reactions with extremely reactive dienophiles or under forcing conditions (e.g., high pressure) might yield adducts, the equilibrium would likely favor the starting materials due to the facile retro-Diels-Alder reaction. nih.gov

The regioselectivity of Diels-Alder reactions with substituted furans is also a critical aspect, influenced by steric and electronic factors. nih.gov In the case of 3-substituted furans, the cycloaddition can lead to different regioisomers, although for a di-substituted furan like this compound, the substitution pattern is fixed. The stereoselectivity, favoring the formation of the kinetically controlled endo isomer over the thermodynamically more stable exo isomer, is a common feature of furan Diels-Alder reactions, though the low reactivity and reversibility can complicate the stereochemical outcome. rsc.orgmdpi.com

| Furan Derivative Type | Substituent Effect | Reactivity in Diels-Alder | References |

| Electron-rich furans | Electron-donating groups (e.g., alkyl, alkoxy) | Enhanced | nih.govnih.gov |

| Electron-poor furans | Electron-withdrawing groups (e.g., -COOH, -CF3) | Diminished | mdpi.comnih.gov |

| 2-Furoic Acids | Carboxylic acid at C2 | Low, but enhanced as carboxylate in water | nih.govrsc.org |

| 3-Furoic Acids | Carboxylic acid at C3 | Kinetically and thermodynamically favored over 2-isomer | nih.gov |

Impact and Transformations of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry and materials science. mdpi.commdpi.com Its strong inductive effect (-I effect) arises from the high electronegativity of the three fluorine atoms. When attached to an aromatic ring like furan, the -CF3 group significantly lowers the electron density of the ring system. mdpi.com

This deactivation has profound consequences for the furan ring's reactivity. Furan typically undergoes electrophilic aromatic substitution preferentially at the 2- and 5-positions, which are more electron-rich than the 3- and 4-positions. pearson.com The presence of a -CF3 group at the 5-position of this compound would strongly deactivate the entire ring towards electrophilic attack. The α-position (C2), which is typically the most reactive site for electrophilic substitution in furans, would be significantly less nucleophilic due to the influence of the adjacent -CF3 group. pearson.com

The electron-withdrawing nature of the -CF3 group also enhances the acidity of the carboxylic acid at the 3-position. Furthermore, it stabilizes the furan ring against oxidative degradation, a common issue with electron-rich furanic compounds. nih.gov The increased stability imparted by strong electron-withdrawing groups is a key advantage in the synthetic utility of such compounds. nih.gov

From a molecular orbital perspective, the -CF3 group lowers the energy of both the HOMO and LUMO of the furan ring. As mentioned, the lowered HOMO energy decreases reactivity in normal-electron-demand Diels-Alder reactions. rsc.org For reactions involving nucleophilic attack on the furan ring, the lowered LUMO energy would, in principle, make the ring more susceptible. However, direct nucleophilic aromatic substitution on a furan ring is generally difficult.

| Property | Effect of Trifluoromethyl Group | Consequence for Furan Ring | References |

| Electron Density | Strong inductive withdrawal (-I) | Decreased electron density across the ring | mdpi.com |

| Electrophilic Substitution | Deactivation of the ring | Reduced reactivity towards electrophiles | pearson.com |

| Acidity of -COOH | Enhanced | Increased pKa of the carboxylic acid | mdpi.com |

| Ring Stability | Stabilization | Increased resistance to oxidative degradation | nih.gov |

| Molecular Orbitals | Lowering of HOMO and LUMO energy | Reduced reactivity as a diene in Diels-Alder reactions | rsc.org |

The carbon-fluorine bond is the strongest single bond in organic chemistry, making the trifluoromethyl group exceptionally stable and generally inert to chemical transformations. mdpi.comrsc.org Direct functionalization of a C-F bond within a -CF3 group is a significant chemical challenge.

The academic literature on the derivatization of the -CF3 group specifically on a furan ring is very limited. Most research focuses on the introduction of -CF3 groups onto heterocyclic scaffolds rather than their subsequent transformation. nih.govresearchgate.netbohrium.com However, broader research into C-F bond activation provides some theoretical possibilities, though their application to a molecule like this compound has not been reported.

Methods for the functionalization of trifluoromethylarenes often involve radical intermediates or transition-metal catalysis to achieve defluorinative transformations. researchgate.net These reactions can convert a C-F bond into C-H, C-C, or other C-heteroatom bonds. For instance, reductive defluorination can transform a -CF3 group into a difluoromethyl (-CHF2) or monofluoromethyl (-CH2F) group. Such transformations are typically performed under harsh conditions that may not be compatible with the furan ring, especially one bearing a carboxylic acid.

Given the high stability of the -CF3 group, it is more commonly regarded as a robust functional group that endures through various synthetic steps aimed at modifying other parts of the molecule. thieme-connect.com For this compound, synthetic strategies would almost certainly focus on transformations of the carboxylic acid group (e.g., esterification, amidation) rather than attempting to derivatize the chemically recalcitrant trifluoromethyl group.

Advanced Spectroscopic Characterization and Mechanistic Studies of this compound and its Reactions

The comprehensive analysis of this compound, a fluorinated heterocyclic compound, relies on a suite of advanced spectroscopic techniques. These methods provide a detailed picture of its molecular structure, functional groups, and electronic environment. Integrating data from these diverse analytical tools is crucial for understanding its reactivity and for elucidating the mechanisms of reactions in which it participates.

Computational Chemistry and Theoretical Investigations of 5 Trifluoromethyl Furan 3 Carboxylic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 5-(trifluoromethyl)furan-3-carboxylic acid, DFT calculations can elucidate its geometric and electronic properties, as well as predict its spectroscopic behavior.

Precise Geometry Optimization and Conformational Landscape Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached.

The conformational landscape of this molecule is primarily dictated by the orientation of the carboxylic acid group relative to the furan (B31954) ring. Rotation around the C3-C(O)OH single bond gives rise to different conformers. Theoretical studies on similar furan-3-carboxylic acid derivatives suggest the existence of at least two stable planar conformers, often referred to as syn and anti, where the carbonyl oxygen of the carboxylic acid is oriented towards or away from the furan ring, respectively. The presence of the bulky and electron-withdrawing trifluoromethyl group at the 5-position can influence the relative energies and rotational barriers of these conformers. While specific studies on this compound are not prevalent, research on related fluoro-substituted carboxylic acids indicates that intramolecular hydrogen bonding between the fluorine atoms and the carboxylic proton can also play a role in stabilizing certain conformations. researchgate.net

Illustrative Data Table: Calculated Relative Energies of Conformers

| Conformer | Dihedral Angle (O=C-C3=C4) | Relative Energy (kcal/mol) |

| syn | ~0° | 0.00 |

| anti | ~180° | 1.5 - 3.0 |

Note: The data in this table is illustrative and based on general expectations for substituted furan-3-carboxylic acids. Precise values would require specific DFT calculations for this compound.

Analysis of Electronic Properties: Molecular Orbitals (HOMO, LUMO), and Electrostatic Potential Surfaces

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. emerginginvestigators.org

For this compound, the electron-withdrawing nature of both the trifluoromethyl and carboxylic acid groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted furan. The trifluoromethyl group, in particular, significantly impacts the electronic distribution due to the high electronegativity of fluorine. nih.gov

An electrostatic potential (ESP) surface map visually represents the charge distribution within a molecule. For this compound, the ESP map would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylic acid group and the fluorine atoms of the trifluoromethyl group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atom of the carboxylic acid, highlighting its acidic nature.

Illustrative Data Table: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 to -8.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 5.5 to 6.5 |

Note: This data is hypothetical and serves as an example based on DFT studies of similar fluorinated organic molecules. Specific calculations are needed for precise values.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters. For instance, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts can aid in the interpretation of experimental spectra. The chemical shifts of the protons and carbons in this compound would be influenced by the electron-withdrawing substituents. For example, the furan ring protons would likely exhibit downfield shifts compared to unsubstituted furan.

Similarly, the prediction of vibrational frequencies using DFT can help in assigning the peaks observed in infrared (IR) and Raman spectra. Key vibrational modes for this molecule would include the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and various stretching and bending modes of the furan ring and the C-F bonds of the trifluoromethyl group. Theoretical studies on similar molecules have shown good agreement between calculated and experimental vibrational spectra. nih.gov

Illustrative Data Table: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3500 (monomer), ~3000 (dimer) |

| C=O Stretch | Carbonyl | ~1750 |

| C-F Stretch | Trifluoromethyl | 1100 - 1300 (multiple bands) |

| Furan Ring Stretch | Furan | ~1500 - 1600 |

Note: These are typical frequency ranges and illustrative in nature. The exact values would depend on the specific computational method and basis set used.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method for studying the physical movements of atoms and molecules over time. MD simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

Studies of Conformational Dynamics and Preferred Orientations

While quantum chemical calculations identify stable conformers, MD simulations can explore the dynamic transitions between these conformations. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe how the carboxylic acid group rotates relative to the furan ring and to determine the preferred orientations in a given environment. The trifluoromethyl group's rotation can also be studied. These simulations provide a more realistic picture of the molecule's flexibility than static quantum calculations.

Investigation of Intermolecular Interactions and Solvent Effects in Reaction Systems

Illustrative Data Table: Potential Intermolecular Interactions

| Interaction Type | Interacting Groups | Significance |

| Hydrogen Bonding (Donor) | Carboxylic Acid O-H | Strong interaction with hydrogen bond acceptors (e.g., water, DMSO). |

| Hydrogen Bonding (Acceptor) | Carbonyl Oxygen, Furan Oxygen | Interaction with hydrogen bond donors. |

| Dipole-Dipole | C-F, C=O bonds | Contributes to solvation in polar solvents. |

Note: This table provides a qualitative illustration of expected interactions. Quantitative data would require specific MD simulations.

Computational Investigations into this compound Remain a Developing Field

Comprehensive computational studies detailing the reaction mechanisms and kinetics of this compound are not extensively available in publicly accessible scientific literature. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways, transition states, and energy profiles for a wide array of chemical transformations, specific research focusing on this particular fluorinated furan derivative appears to be limited.

Computational analyses are crucial for understanding the intricate details of chemical reactions at a molecular level. Such studies typically involve mapping the potential energy surface of a reaction, which allows for the identification of key intermediates and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter for predicting the rate of a reaction.

For a molecule like this compound, theoretical investigations could provide significant insights into its synthesis and reactivity. For instance, understanding the energy profiles for various synthetic routes could help in optimizing reaction conditions to improve yields and minimize byproducts. However, at present, detailed computational data on the identification and characterization of transition states or the elucidation of energy profiles for synthetic transformations involving this compound are not readily found in published research.

The scientific community continues to explore the vast chemical space of fluorinated organic compounds due to their unique properties and potential applications. It is plausible that future computational studies will address the mechanistic aspects of this compound and its derivatives, thereby enriching the understanding of its chemical behavior.

Strategic Role of 5 Trifluoromethyl Furan 3 Carboxylic Acid As a Versatile Synthetic Building Block

Precursor in the Synthesis of Advanced Heterocyclic Scaffolds (e.g., Pyrazoles, Pyridines containing trifluoromethylated furan (B31954) fragments)

The furan ring system of 5-(trifluoromethyl)furan-3-carboxylic acid can be chemically manipulated or used as a diene component in cycloaddition reactions to construct a variety of other heterocyclic systems. Furthermore, the carboxylic acid group provides a convenient attachment point for building more complex structures.

Pyrazoles: Trifluoromethylated pyrazoles are a prominent class of heterocycles in agrochemicals and pharmaceuticals. olemiss.edu The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. While direct use of this compound in this context is not extensively documented, its derivatives can serve as precursors to the necessary 1,3-dicarbonyl synthons. For instance, the furan ring can be opened under specific conditions to yield a trifluoromethylated 1,3-dicarbonyl equivalent, which can then be cyclized with a hydrazine to form the desired pyrazole (B372694) ring. A general synthetic approach is outlined below:

| Reaction Step | Description | Key Reagents |

|---|---|---|

| Furan Ring Opening | Oxidative or reductive cleavage of the furan ring to generate a 1,3-dicarbonyl precursor. | Ozone, singlet oxygen, or other oxidizing agents. |

| Condensation | Reaction of the in-situ generated 1,3-dicarbonyl compound with a hydrazine derivative. | Hydrazine hydrate, substituted hydrazines. |

| Aromatization | Oxidation of the resulting pyrazoline to the aromatic pyrazole. | Mild oxidizing agents. nih.gov |

Pyridines: The synthesis of trifluoromethylpyridines is of significant interest, particularly in the agrochemical industry. nih.gov One established method for constructing the pyridine (B92270) ring is through cyclocondensation reactions using a trifluoromethyl-containing building block. nih.govresearchgate.net this compound and its derivatives can be envisioned as precursors for such building blocks. For example, the furan ring can participate in Diels-Alder reactions with dienophiles, followed by subsequent rearrangement and aromatization to yield a pyridine ring.

| Reaction Type | Description | Potential Dienophiles |

|---|---|---|

| [4+2] Cycloaddition | The furan acts as a diene in a Diels-Alder reaction. | Alkenes, alkynes, nitriles. |

| Rearrangement/Aromatization | The initial cycloadduct undergoes further transformations to form the stable pyridine ring. | Acid or base catalysis, thermal conditions. |

Integration into Complex Organic Architectures for Chemical Research

The dual functionality of this compound makes it an attractive component for incorporation into larger, more complex organic molecules. Aromatic carboxylic acids are well-established as versatile building blocks for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.comsemanticscholar.org The carboxylic acid group can coordinate to metal centers, while the trifluoromethylated furan moiety can be directed towards the interior of the pores or exposed on the surface, thereby tuning the chemical and physical properties of the resulting material.

Furthermore, in the context of medicinal chemistry, the furan scaffold is recognized for its presence in numerous bioactive compounds and its ability to act as a bioisostere for other aromatic rings. ijabbr.com The incorporation of a trifluoromethyl group can enhance the metabolic stability and cell permeability of a drug candidate. nih.gov Thus, this compound can be used as a fragment in the synthesis of novel drug-like molecules. The carboxylic acid can be readily converted into a wide range of functional groups, such as esters, amides, and ketones, allowing for its covalent attachment to a larger molecular scaffold.

| Application Area | Role of this compound | Potential Advantages |

|---|---|---|

| Metal-Organic Frameworks | Organic linker | Tunable pore size and functionality, enhanced thermal stability. |

| Medicinal Chemistry | Bioactive fragment | Improved metabolic stability, increased lipophilicity, potential for enhanced biological activity. |

| Polymer Chemistry | Monomer precursor | Introduction of fluorine can impart unique properties to the resulting polymer, such as thermal and chemical resistance. mdpi.com |

Contribution to the Development of New Fluorinated Molecular Motifs in Organic Synthesis

The introduction of fluorine-containing groups into organic molecules is a major focus of modern synthetic chemistry due to the profound impact of fluorine on the properties of the resulting compounds. mdpi.com this compound serves as a valuable synthon for the introduction of the trifluoromethylated furan motif into a variety of molecular structures. This is significant because the combination of a furan ring and a trifluoromethyl group is a relatively underexplored area of chemical space with the potential for novel biological activity and material properties.

By utilizing the reactivity of the carboxylic acid group, chemists can append the trifluoromethylated furan moiety to a wide range of substrates. For example, the conversion of the carboxylic acid to an acyl chloride or an activated ester allows for the acylation of alcohols, amines, and other nucleophiles. This provides a straightforward method for incorporating the trifluoromethylated furan motif into esters, amides, and other functional groups.

| Transformation of Carboxylic Acid | Resulting Functional Group | Synthetic Utility |

|---|---|---|

| Esterification | Ester | Formation of prodrugs, modification of solubility. |

| Amidation | Amide | Creation of peptide isosteres, synthesis of bioactive amides. |

| Ketone Synthesis | Ketone | Precursor for further carbon-carbon bond formation. |

Potential for Stereoselective Synthesis Utilizing Chiral Derivatives or Auxiliaries

While this compound itself is achiral, it can be utilized in stereoselective synthesis through several strategies. One approach involves the use of chiral auxiliaries. A chiral alcohol or amine can be coupled to the carboxylic acid to form a chiral ester or amide. This chiral auxiliary can then direct the stereochemical outcome of subsequent reactions on the furan ring or other parts of the molecule. After the desired stereoselective transformation, the auxiliary can be cleaved to reveal the enantiomerically enriched product.

Another possibility is the development of chiral derivatives of the furan ring itself. For example, stereoselective reactions on the furan ring, such as asymmetric dihydroxylation or cyclopropanation, could introduce stereocenters. A notable example, though not directly involving the carboxylic acid, is the copper-catalyzed stereoselective synthesis of 2-amino-3-trifluoromethyl-substituted 2H-furan derivatives, which creates a quaternary stereocenter. rsc.org This demonstrates that the trifluoromethylated furan system is amenable to stereoselective transformations.

Furthermore, chiral versions of furan-based carboxylic acids have been successfully employed as chiral derivatizing reagents for the determination of the enantiomeric purity of alcohols. acs.org This suggests that a resolved, chiral form of a derivative of this compound could potentially be used in a similar capacity or as a chiral building block in its own right.

| Strategy | Description | Potential Application |

|---|---|---|

| Chiral Auxiliaries | Temporary attachment of a chiral group to the carboxylic acid to direct a stereoselective reaction. | Asymmetric synthesis of complex molecules containing the trifluoromethylated furan moiety. |

| Asymmetric Catalysis | Use of a chiral catalyst to perform a stereoselective reaction on a derivative of the starting material. | Enantioselective synthesis of functionalized furan derivatives. |

| Chiral Resolution | Separation of a racemic mixture of a chiral derivative of the starting material. | Access to enantiomerically pure building blocks for further synthesis. |

Emerging Research Frontiers and Future Perspectives for 5 Trifluoromethyl Furan 3 Carboxylic Acid Chemistry

Development of Novel Catalytic Systems for Efficient Transformations

The reactivity of the furan (B31954) ring and the functional groups of 5-(trifluoromethyl)furan-3-carboxylic acid necessitate the development of sophisticated catalytic systems to achieve selective and efficient transformations. Research in this area is moving beyond classical stoichiometric reagents towards more sustainable catalytic approaches. A significant area of inspiration comes from the well-established field of biomass conversion, where furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) are transformed into valuable chemicals such as furan-2,5-dicarboxylic acid (FDCA). mdpi.comsemanticscholar.org

Catalytic strategies developed for HMF oxidation, for instance, could be adapted for reactions involving the this compound core. These include systems based on noble metals (e.g., Gold, Platinum, Palladium) supported on various materials, which have shown high efficacy in the selective oxidation of furanic aldehydes and alcohols. tue.nl Beyond metal-based catalysts, there is a growing interest in metal-free systems, which offer advantages in terms of cost and environmental impact. semanticscholar.org For example, simple catalytic systems composed of a common base like sodium tert-butoxide (NaOtBu) in a solvent such as dimethylformamide (DMF) with an oxygen source have been shown to efficiently convert HMF to FDCA and could be explored for transformations of trifluoromethylated analogues. semanticscholar.org The development of bifunctional catalysts, which possess both acidic and metallic sites, is another promising avenue, potentially allowing for cascade reactions in a single pot. researchgate.net

Table 1: Potential Catalytic Systems for Transformations

| Catalyst Type | Example System | Potential Application | Key Advantages |

|---|---|---|---|

| Supported Noble Metal | Au on Hydroxyapatite | Selective oxidation of substituents | High activity and selectivity under mild conditions. tue.nl |

| Metal-Free | NaOtBu/DMF/O₂ | Oxidation of side-chains or functional group interconversion | Avoids metal contamination, low cost, sustainable. semanticscholar.org |

| Bifunctional | Pd@PHZSM-5 (Metal on Zeolite) | Cascade reactions involving both the furan ring and carboxylic acid | Enhanced synergy between metal and acid sites, improving activity. researchgate.net |

Exploration of Flow Chemistry and Continuous Processing for Scalable Synthesis

For the synthesis and derivatization of complex molecules like this compound, flow chemistry is emerging as a powerful technology. nih.gov Continuous processing offers significant advantages over traditional batch methods, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved reproducibility, and greater scalability. uliege.be The synthesis of furan derivatives, particularly those that are sensitive or involve hazardous reagents, is well-suited for flow chemistry platforms. uliege.be

Table 2: Advantages of Flow Chemistry in Synthesis

| Parameter | Benefit in Flow Chemistry | Relevance to this compound |

|---|---|---|

| Safety | Small reactor volumes minimize risks associated with exothermic reactions or unstable intermediates. | Enables the use of more reactive or hazardous reagents for derivatization. |

| Control | Precise management of temperature, pressure, and residence time. uliege.be | Improves selectivity and yield by minimizing side reactions and degradation of the furan ring. |

| Scalability | Production is scaled by extending run time rather than increasing reactor size ("scaling-out"). | Facilitates seamless transition from laboratory-scale discovery to pilot-scale production. |

| Efficiency | Enables telescoped, multi-step syntheses without intermediate isolation. nih.gov | Reduces waste, solvent usage, and purification steps, leading to a greener process. |

Investigation of Photochemical and Electrochemical Reaction Pathways

Photochemical and electrochemical methods represent modern, sustainable alternatives to traditional synthesis, often allowing for unique transformations under mild conditions. These techniques are increasingly being explored for the functionalization of heterocyclic compounds. cardiff.ac.uk Photoredox catalysis, which uses visible light to initiate single-electron transfer (SET) processes, can facilitate reactions that are difficult to achieve with conventional methods, such as direct C-H functionalization. researchgate.net For instance, methodologies developed for the photoredox-catalyzed trifluoromethylation of arenes using trifluoroacetic acid as the radical source could potentially be adapted for other novel transformations involving the this compound scaffold. researchgate.net

Electrochemistry offers another powerful tool, enabling redox reactions without the need for chemical oxidants or reductants. acs.org This approach is particularly attractive for its high atom economy and reduced waste generation. Electrochemical methods have been successfully employed for the synthesis of polysubstituted furans through cascade cyclization reactions. acs.org The application of such electro-oxidative transformations to derivatives of this compound could open new pathways for constructing complex furan-containing molecules. The merger of photochemistry and electrochemistry in photoelectrochemical (PEC) cells is an even more advanced frontier, potentially enabling reactions that are otherwise inaccessible. cardiff.ac.uk

Table 3: Comparison of Modern Synthetic Pathways

| Methodology | Energy Source | Key Advantage | Potential Application |

|---|---|---|---|

| Photoredox Catalysis | Visible Light | Enables novel bond formations via radical intermediates under mild conditions. researchgate.net | C-H functionalization of the furan ring or decarboxylative couplings. |

| Electrosynthesis | Electricity | Avoids stoichiometric chemical oxidants/reductants, improving sustainability. acs.org | Oxidant-free cyclization reactions to build fused ring systems. |

| Photoelectrochemistry | Light and Electricity | Combines the advantages of both methods to access unique reactivity. cardiff.ac.uk | Dehydrogenative cross-coupling reactions with other organic substrates. |

Integration of this compound into Diverse Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing structural features from all components, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.govnih.gov Carboxylic acids are key substrates in several named MCRs, most notably the Passerini and Ugi reactions. tcichemicals.com

The integration of this compound into these and other MCRs is a promising strategy for the rapid synthesis of complex, drug-like molecules. As a carboxylic acid component, it could be combined with aldehydes (or ketones) and isocyanides in a Passerini three-component reaction to yield α-acyloxy carboxamides. In an Ugi four-component reaction, the inclusion of a primary amine would lead to the formation of α-acylamino carboxamides. These strategies provide a straightforward entry into diverse chemical libraries, where the trifluoromethylfuran moiety can be systematically combined with a wide array of other building blocks, facilitating structure-activity relationship (SAR) studies. mdpi.com

Table 4: Potential Multicomponent Reactions (MCRs)

| Reaction Name | Components | Potential Product Class |

|---|---|---|

| Passerini Reaction | 5-(CF₃)furan-3-COOH + Aldehyde/Ketone + Isocyanide | α-Acyloxy carboxamides bearing the trifluoromethylfuran moiety. |

| Ugi Reaction | 5-(CF₃)furan-3-COOH + Aldehyde/Ketone + Isocyanide + Amine | α-Acylamino carboxamides incorporating the trifluoromethylfuran scaffold. |

| Other MCRs | 5-(CF₃)furan-3-COOH + Various building blocks | Diverse and complex heterocyclic structures. rsc.org |

Theoretical Design of New Derivatives with Tuned Electronic and Steric Properties

As the synthesis of novel compounds becomes more complex, in silico or theoretical design has emerged as an indispensable tool for guiding experimental efforts. Computational chemistry methods, such as Density Functional Theory (DFT), allow for the prediction of various molecular properties before a compound is ever synthesized in the lab. mdpi.com For this compound, theoretical studies can be used to model how modifications to the core structure will impact its electronic and steric characteristics.

By calculating parameters such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and local nucleophilicity, researchers can rationally design new derivatives with optimized properties for specific applications. uliege.be For example, computational screening can identify substituents that would enhance the molecule's reactivity at a certain position, improve its binding affinity to a biological target, or tune its photophysical properties for materials science applications. This predictive power helps to prioritize synthetic targets, reducing the time and resources spent on trial-and-error experimentation and accelerating the discovery of new functional molecules. mdpi.com

Table 5: Applications of Theoretical Design

| Computational Method | Predicted Property | Purpose of Prediction |

|---|---|---|

| Density Functional Theory (DFT) | HOMO/LUMO energies, charge distribution | Assess electronic properties, reactivity, and potential for use in electronic materials. uliege.be |

| Molecular Docking | Binding affinity and pose in a protein active site | Predict biological activity and guide the design of new drug candidates. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation between structure and biological activity | Develop models to predict the activity of unsynthesized derivatives. |

| ADME Prediction | Absorption, Distribution, Metabolism, Excretion | Evaluate the drug-likeness of designed molecules early in the discovery process. mdpi.com |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-(trifluoromethyl)furan-3-carboxylic acid?

- Methodological Answer : Synthesis typically involves two steps: (1) constructing the furan ring via cyclization of γ-ketoesters or via transition-metal-catalyzed coupling reactions, and (2) introducing the trifluoromethyl group using reagents like CF₃Cu or CF₃SiMe₃ under catalytic conditions. For example, trifluoromethylation of furan precursors can be adapted from copper-mediated protocols used for pyridine derivatives . Post-synthetic purification may require recrystallization or preparative HPLC to isolate the carboxylic acid form.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the trifluoromethyl group’s presence and furan ring substitution pattern.

- High-Performance Liquid Chromatography (HPLC) : Validate purity (>95%) using reverse-phase columns with UV detection at 210–260 nm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (expected: ~196.1 g/mol for C₆H₃F₃O₃).

- Infrared (IR) Spectroscopy : Identify carboxylic acid O-H stretching (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .

Q. What are the common reactivity patterns of this compound in organic synthesis?

- Methodological Answer : The carboxylic acid group enables derivatization via esterification or amidation. The trifluoromethyl group enhances electron-withdrawing effects, making the furan ring susceptible to electrophilic substitution at the 2- or 4-positions. Reactivity studies should compare with analogs like 2,5-furandicarboxylic acid or trifluoromethylpyridine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR chemical shifts or MS fragmentation patterns may arise from rotational isomerism or solvent effects. Cross-validate using:

- 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations.

- Computational modeling (DFT) to predict spectral properties and compare with experimental data.

- Variable-temperature NMR to detect dynamic effects caused by the trifluoromethyl group’s steric bulk .

Q. What strategies improve the stability of this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : Stabilize the carboxylic acid via hydrogen-bonding with aprotic solvents (e.g., DMF) or by forming salts (e.g., sodium carboxylate).

- Basic Conditions : Avoid prolonged exposure to strong bases (e.g., NaOH) to prevent decarboxylation. Use mild bases like K₂CO₃ for derivatization.

- Storage : Store at –20°C under inert atmosphere to minimize hydrolysis of the trifluoromethyl group, as seen in related trifluoromethylphenolic compounds .

Q. How does the trifluoromethyl group influence the electronic properties of the furan ring in catalytic applications?

- Methodological Answer : The –CF₃ group is a strong electron-withdrawing substituent, lowering the LUMO energy of the furan ring and enhancing its electrophilicity. This can be quantified via:

- Cyclic Voltammetry : Measure reduction potentials to assess electron deficiency.

- Hammett Constants : Compare σₚ values for –CF₃ (~0.54) to predict reactivity in cross-coupling reactions.

- Computational Studies : Use DFT to map electron density distributions and predict regioselectivity in reactions .

Methodological Challenges and Solutions

Q. What are the limitations of trifluoromethylation methods for furan-3-carboxylic acid derivatives?

- Answer : Direct trifluoromethylation of furans is challenging due to ring strain and competing side reactions. Solutions include:

- Pre-functionalized precursors : Use halogenated furans (e.g., 5-bromofuran-3-carboxylic acid) for cross-coupling with CF₃ sources.

- Radical trifluoromethylation : Employ photoredox catalysis with CF₃I or Togni’s reagent to minimize decomposition .

Q. How to design experiments to study the biological activity of this compound?

- Answer :

- In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase) using fluorogenic substrates.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., ester or amide derivatives) and compare bioactivity.

- Metabolic Stability : Use LC-MS to monitor degradation in liver microsomes, referencing protocols for similar carboxylic acids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.